Structural Linker Differentiation: Ether vs. Amino Connectivity Impacts Pharmacophore Properties
The target compound incorporates an ether (-O-) linker between the 6-methylpyridazinyl and phenyl rings, whereas the closest cataloged analog N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide (CAS 1203086-25-2) employs an amino (-NH-) linker . Ether linkers are hydrogen-bond acceptors only, while amino linkers can act as both donors and acceptors, a difference that can affect target binding geometry and selectivity [1]. This is a class-level inference based on the structural arrangement known to influence kinase inhibitor pharmacophore models [1].
| Evidence Dimension | Hydrogen bond donor/acceptor capacity of the linker atom |
|---|---|
| Target Compound Data | 0 H-bond donors; 1 H-bond acceptor (ether oxygen) |
| Comparator Or Baseline | N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide: 1 H-bond donor (NH); 1 H-bond acceptor (N) |
| Quantified Difference | Target compound lacks the H-bond donor capability present in the amino-linked comparator |
| Conditions | Structural comparison at the molecular graph level; no biological assay data available for these specific compounds |
Why This Matters
For procurement decisions, this key structural distinction can serve as a basis for selecting a specific chemotype for structure-activity relationship (SAR) studies or as a negative control.
- [1] Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Advanced Chemistry, 2(2), 148-161. View Source
